PD 144418

Descripción

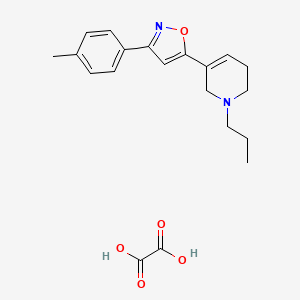

Structure

3D Structure

Propiedades

Número CAS |

154130-99-1 |

|---|---|

Fórmula molecular |

C18H22N2O |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |

Clave InChI |

FOQRKFCLRMMKAT-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |

Sinónimos |

1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |

Origen del producto |

United States |

Foundational & Exploratory

PD 144418: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD 144418 to the sigma-1 receptor (S1R), a crucial protein involved in cellular stress responses and signaling. This document details the quantitative binding data, in-depth experimental protocols for its measurement, and the associated molecular signaling pathways.

Quantitative Binding Affinity of this compound

This compound is a highly potent and selective ligand for the sigma-1 receptor, demonstrating a significantly higher affinity for S1R over the sigma-2 receptor (S2R). This selectivity is a key characteristic for researchers investigating the specific roles of the sigma-1 receptor. The binding affinity has been quantified through various experimental assays, with the key metrics summarized below.

| Parameter | Value | Receptor Subtype | Experimental Conditions |

| Ki (Inhibition Constant) | 0.08 nM | Sigma-1 | Whole guinea pig brain membranes with --INVALID-LINK---pentazocine.[1] |

| K1 | 1377 nM | Sigma-2 | Neuroblastoma x glioma cell membranes with [3H]1,3,di-O-tolylguanidine (DTG) in the presence of 200 nM (+)-pentazocine.[1] |

| IC50 (Half-maximal Inhibitory Concentration) | 18.9 nM | Sigma-1 | Specific assay conditions not detailed in the provided search results. |

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

The determination of the binding affinity of this compound for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for S1R binding studies.

Membrane Preparation (from Guinea Pig Brain)

-

Homogenization: Whole guinea pig brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[2]

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[2]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use.[2]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]

Competitive Binding Assay

-

Assay Buffer: On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]

-

Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[2] Each well contains:

-

Membrane preparation (50 - 120 µg of protein for tissue).[2]

-

A fixed concentration of the radioligand, --INVALID-LINK---pentazocine.

-

Varying concentrations of the competing ligand, this compound.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

-

Defining Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding.[3]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[2] The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Radioactivity Measurement: The filters are dried, and the amount of bound radioactivity is quantified using a scintillation counter.[2]

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5] Its signaling is intricately linked to the regulation of cellular calcium homeostasis and the response to cellular stress.

In its basal, inactive state, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), also known as GRP78.[6] The binding of a ligand, such as an agonist, to the sigma-1 receptor causes a conformational change, leading to its dissociation from BiP.[6] This dissociation "activates" the sigma-1 receptor, allowing it to interact with and modulate the function of various downstream effector proteins.

One of the primary functions of the activated sigma-1 receptor is the modulation of calcium signaling between the ER and mitochondria. It does this by interacting with and stabilizing the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), a key channel responsible for releasing calcium from the ER.[4] By modulating IP3R function, the sigma-1 receptor can influence a wide range of calcium-dependent cellular processes.

As an antagonist, this compound is thought to bind to the sigma-1 receptor and prevent the conformational changes necessary for its dissociation from BiP and subsequent interaction with downstream effectors.[6] This blockade of sigma-1 receptor signaling has been shown to have various effects, including the potential to modulate glutamatergic actions.[1]

Visualizing Sigma-1 Receptor Signaling

Caption: Sigma-1 receptor signaling pathway.

References

- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

PD 144418: A Profile of High Selectivity for the Sigma-1 Receptor Over the Sigma-2 Subtype

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 144418, also known as 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, is a well-characterized pharmacological tool compound widely recognized for its high potency and remarkable selectivity as a sigma-1 (σ₁) receptor ligand.[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, with a particular focus on its interaction with the sigma-2 (σ₂) receptor. The information presented herein is intended to support researchers and professionals in drug development in understanding the nuanced pharmacology of this compound. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes relevant workflows and signaling pathways.

Data Presentation: Binding Affinity Profile

The defining characteristic of this compound is its profound selectivity for the σ₁ receptor over the σ₂ receptor. This selectivity is quantified by comparing its binding affinity (Ki) for both receptor subtypes. The data consistently demonstrates that this compound binds to the σ₁ receptor with nanomolar or even sub-nanomolar affinity, while its affinity for the σ₂ receptor is in the micromolar range, indicating a significantly weaker interaction.

| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |

| Sigma-1 (σ₁) | This compound | 0.08[1] | ~17,213-fold |

| Sigma-2 (σ₂) | This compound | 1377[1] | |

| Sigma-1 (σ₁) | This compound | 0.46 | ~3,596-fold |

| Sigma-2 (σ₂) | This compound | 1654 |

Table 1: Comparative binding affinities of this compound for sigma-1 and sigma-2 receptors.

Furthermore, extensive receptor binding studies have shown that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specific action on sigma receptors.[1]

Experimental Protocols

The binding affinity of this compound for sigma receptors has been determined using competitive radioligand binding assays. These assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and its receptor.

Sigma-1 Receptor Binding Assay

A standard protocol for determining the affinity of a test compound for the σ₁ receptor involves a competitive binding assay using a selective σ₁ radioligand, such as --INVALID-LINK---pentazocine.

Materials:

-

Receptor Source: Whole guinea pig brain membranes, which are a rich source of σ₁ receptors.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled σ₁ ligand, such as haloperidol (B65202) or unlabeled (+)-pentazocine.

-

Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4).

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in an appropriate buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: Varying concentrations of the test compound (this compound) are incubated with the membrane preparation and a fixed concentration of the radioligand (--INVALID-LINK---pentazocine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

To determine the affinity for the σ₂ receptor, a similar competitive binding assay is employed, often using a non-selective sigma receptor radioligand in the presence of a masking agent to block the σ₁ sites.

Materials:

-

Receptor Source: Neuroblastoma x glioma (NG-108) cell membranes or rat liver membranes, which express σ₂ receptors.

-

Radioligand: [³H]1,3-di-O-tolylguanidine ([³H]DTG), a non-selective sigma ligand.

-

Masking Agent: A high concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 200 nM), is included to occupy the σ₁ receptors, ensuring that the [³H]DTG binding primarily reflects interaction with the σ₂ receptor.[1]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled sigma ligand, such as haloperidol.

-

Assay Buffer: Tris-HCl buffer.

Procedure: The procedural steps are analogous to the σ₁ receptor binding assay, with the key difference being the inclusion of the σ₁ masking agent in all wells.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Selectivity Profile of this compound

Caption: Binding affinity hierarchy of this compound.

Functional Effects and Signaling Pathways

Predominant Sigma-1 Receptor Antagonism

The functional consequences of this compound administration are overwhelmingly attributed to its potent interaction with the σ₁ receptor. In vitro studies have shown that this compound can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role of σ₁ sites in glutamatergic signaling.[1] Behaviorally, it antagonizes mescaline-induced scratching, a model suggestive of potential antipsychotic properties, without affecting spontaneous motor activity.[1]

Interaction with Sigma-2 Receptor Signaling

Due to its very low affinity for the σ₂ receptor, there is a paucity of data on the functional effects of this compound mediated through this receptor subtype. The high concentrations of this compound required to occupy σ₂ receptors would lead to profound and likely confounding effects from its potent blockade of σ₁ receptors.

General studies of σ₂ receptor signaling, using selective σ₂ ligands, have implicated this receptor in the regulation of cell proliferation, apoptosis, and autophagy, particularly in the context of cancer cells. Sigma-2 receptor agonists have been shown to induce cell death through caspase-dependent and -independent pathways and by inhibiting the mTOR pathway.

General Sigma-2 Signaling Pathway (Activated by Selective Agonists)

Caption: A generalized sigma-2 receptor signaling pathway.

It is important to emphasize that this diagram represents the effects of potent σ₂ agonists, and it is not established that the weak binding of this compound to the σ₂ receptor would elicit any of these downstream effects.

Conclusion

This compound is a highly selective and potent ligand for the sigma-1 receptor, exhibiting several thousand-fold greater affinity for this subtype over the sigma-2 receptor. This selectivity profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor. While it technically binds to the sigma-2 receptor, its affinity is in the micromolar range, and there is currently no evidence to suggest that it has any significant functional effects at the sigma-2 receptor at concentrations where it potently interacts with the sigma-1 receptor. Researchers utilizing this compound should be confident in its utility as a selective sigma-1 probe, with negligible confounding activity at the sigma-2 receptor under typical experimental conditions.

References

PD 144418: A Technical Guide on its Potential as a Novel Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has demonstrated potential as a novel antipsychotic agent. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key preclinical findings, and the underlying mechanisms of action. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the compound's biological context and experimental evaluation.

Introduction

Traditional antipsychotic medications primarily target dopamine (B1211576) D2 receptors, a mechanism associated with significant motor side effects. The exploration of novel targets has led to the investigation of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. The sigma-1 receptor is involved in the modulation of various neurotransmitter systems, including glutamatergic signaling, and has been implicated in the pathophysiology of psychosis. This compound, as a selective antagonist of this receptor, represents a promising therapeutic avenue with a potentially distinct and more favorable side-effect profile compared to existing antipsychotics.

Pharmacological Profile

This compound exhibits a high affinity and remarkable selectivity for the sigma-1 receptor over the sigma-2 receptor subtype and a wide range of other neurotransmitter receptors.

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Selectivity (σ1 vs σ2) | Reference |

| Sigma-1 (σ1) | This compound | Guinea pig brain membranes | 0.08 | >17,000-fold | [1] |

| Guinea pig brain membranes | 0.46 | 3596-fold | [2][3] | ||

| Sigma-2 (σ2) | This compound | Neuroblastoma x glioma cell membranes | 1377 | - | [1] |

| Guinea pig brain membranes | 1654 | - | [2][3] |

Kᵢ: Inhibitory constant, a measure of binding affinity.

Notably, extensive receptor binding studies have shown that this compound lacks significant affinity for dopaminergic, adrenergic, muscarinic, and a variety of other receptors, highlighting its specific mechanism of action.[1]

Preclinical Evidence for Antipsychotic Potential

A body of in vitro and in vivo evidence supports the investigation of this compound as a potential antipsychotic. Key findings are summarized below.

In Vitro Studies

Reversal of NMDA-Induced cGMP Increase: In rat cerebellar slices, this compound was shown to reverse the increase in cyclic GMP (cGMP) induced by N-methyl-D-aspartate (NMDA) without affecting basal cGMP levels.[1] This suggests that the sigma-1 receptor plays a modulatory role in glutamatergic neurotransmission, a pathway implicated in the pathophysiology of schizophrenia.

In Vivo Studies

Antagonism of Mescaline-Induced Scratching: Mescaline, a hallucinogen, induces a characteristic scratching behavior in rodents, which is considered an animal model relevant to psychosis. This compound effectively antagonized mescaline-induced scratching at doses that did not produce sedative effects on spontaneous motor activity, suggesting a specific antipsychotic-like action.[1]

Attenuation of Cocaine-Induced Hyperactivity: While initial reports were conflicting, further studies demonstrated that this compound dose-dependently attenuates cocaine-induced hyperactivity in mice.[2][3] This effect showed a strong correlation with cerebral sigma-1 receptor occupancy, with a behavioral ED₅₀ of 0.79 µmol/kg corresponding to 80% receptor occupancy.[3]

Data Presentation: In Vivo Efficacy

| Animal Model | Species | Effect of this compound | Key Finding | Reference |

| Mescaline-Induced Scratching | Mice | Antagonism of scratching behavior | Suggests potential antipsychotic properties | [1] |

| Cocaine-Induced Hyperactivity | Mice | Dose-dependent attenuation | Correlated with sigma-1 receptor occupancy | [2][3] |

Signaling Pathways and Mechanism of Action

The antipsychotic potential of this compound is believed to stem from its modulation of sigma-1 receptor function, which in turn influences multiple downstream signaling cascades. The sigma-1 receptor acts as a molecular chaperone, regulating protein folding and stability at the endoplasmic reticulum. It also modulates intracellular calcium signaling and interacts with various ion channels and receptors, including the NMDA receptor.

By antagonizing the sigma-1 receptor, this compound may normalize dysregulated glutamatergic and calcium signaling implicated in psychosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

-

Preparation: Whole guinea pig brain membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor radioligand, is used.

-

Procedure:

-

A constant concentration of --INVALID-LINK---pentazocine is incubated with the brain membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the sigma-1 receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive sigma-1 ligand (e.g., haloperidol).

-

The reaction is incubated to allow for binding equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Mescaline-Induced Scratching in Mice

-

Objective: To assess the in vivo antipsychotic-like activity of this compound.

-

Animals: Male mice are used for this behavioral assay.

-

Procedure:

-

Animals are habituated to the testing environment.

-

This compound or vehicle is administered to the mice at various doses.

-

After a predetermined pretreatment time, mescaline is administered to induce scratching behavior.

-

The mice are observed for a specific period, and the number of scratching bouts is recorded by a trained observer blinded to the treatment conditions.

-

-

Data Analysis: The number of scratches in the this compound-treated groups is compared to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

NMDA-Induced cGMP Increase in Rat Cerebellar Slices

-

Objective: To evaluate the effect of this compound on NMDA receptor-mediated signaling.

-

Preparation: Cerebellar slices are prepared from rat brains and maintained in an oxygenated physiological buffer.

-

Procedure:

-

Cerebellar slices are pre-incubated with this compound or vehicle.

-

NMDA is then added to the incubation medium to stimulate cGMP production.

-

The reaction is stopped, and the tissue is processed to extract cGMP.

-

The concentration of cGMP is determined using a suitable assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The levels of cGMP in the this compound-treated slices are compared to the vehicle-treated slices to determine the extent of reversal of the NMDA-induced increase.

Conclusion and Future Directions

This compound is a highly selective and potent sigma-1 receptor antagonist with a compelling preclinical profile suggesting its potential as a novel antipsychotic. Its distinct mechanism of action, centered on the modulation of the sigma-1 receptor, offers the prospect of a therapeutic agent with an improved side-effect profile compared to conventional antipsychotics. The in vitro and in vivo data presented herein provide a strong rationale for further investigation. Future research should focus on more complex animal models of psychosis that assess negative and cognitive symptoms, as well as comprehensive safety and pharmacokinetic studies to support potential clinical development. The continued exploration of sigma-1 receptor antagonists like this compound holds significant promise for advancing the treatment of psychotic disorders.

References

- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD 144418 in Modulating Glutamatergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has garnered significant interest in neuropharmacology. While it exhibits little to no direct affinity for glutamate (B1630785) receptors, this compound indirectly modulates glutamatergic signaling, primarily by antagonizing the multifaceted roles of the σ1 receptor in regulating N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Core Mechanism of Action: Indirect Modulation via the Sigma-1 Receptor

The primary mechanism through which this compound influences glutamatergic signaling is by binding to and antagonizing the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum-mitochondrion interface, that translocates to various cellular compartments to interact with a range of proteins, including ion channels and receptors.

As an antagonist, this compound inhibits the downstream effects of σ1 receptor activation. In the context of glutamatergic signaling, σ1 receptor activation is known to potentiate NMDA receptor function through several mechanisms. Therefore, this compound is understood to counteract these potentiating effects, leading to a dampening of NMDA receptor-mediated signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Sigma-1 | 0.08 nM | [1] |

| Binding Affinity (Ki) | Sigma-2 | 1377 nM | [1] |

| IC50 | Sigma-1 (Human) | 18.9 nM | [2] |

Note: The IC50 value is from a competitive binding assay and represents the concentration of this compound that displaces 50% of the radioligand.

| Functional Effect | System | Observation | Reference |

| NMDA-induced cGMP increase | Rat cerebellar slices | Reversed | [1][3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the modulation of glutamatergic signaling by this compound.

Caption: this compound antagonizes the sigma-1 receptor, preventing its potentiation of NMDA receptor activity.

Caption: this compound reverses NMDA-induced cGMP increase by antagonizing the sigma-1 receptor.

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound like this compound for the sigma-1 receptor using a competitive binding assay with --INVALID-LINK---pentazocine.

Materials:

-

Membrane Preparation: Guinea pig brain membranes (or other tissue/cell line expressing sigma-1 receptors).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific Binding Control: Haloperidol or another suitable unlabeled sigma-1 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B), presoaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically at or below its Kd, e.g., 1-3 nM), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, --INVALID-LINK---pentazocine, a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol), and the membrane preparation.

-

Competition Binding: Add assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NMDA-Induced cGMP Accumulation in Rat Cerebellar Slices

This assay measures the functional effect of this compound on NMDA receptor signaling.

Materials:

-

Tissue: Cerebellar slices from young rats.

-

Incubation Medium: Artificial cerebrospinal fluid (aCSF) or similar physiological buffer.

-

Stimulant: N-methyl-D-aspartate (NMDA).

-

Test Compound: this compound.

-

Assay Kit: cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Procedure:

-

Slice Preparation: Prepare thin (e.g., 250-400 µm) cerebellar slices using a vibratome and allow them to recover in oxygenated incubation medium.

-

Pre-incubation: Pre-incubate the slices in the presence of various concentrations of this compound or vehicle for a defined period.

-

Stimulation: Add NMDA to the incubation medium to stimulate cGMP production.

-

Termination: Stop the reaction by adding ice-cold buffer and rapidly homogenizing or sonicating the slices.

-

Measurement: Centrifuge the homogenates and measure the cGMP concentration in the supernatant using a cGMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of cGMP in slices treated with NMDA alone, this compound alone, and NMDA in the presence of this compound. Determine the concentration-dependent reversal of the NMDA-induced cGMP increase by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording NMDA-evoked currents in neurons to assess the modulatory effects of this compound.

Materials:

-

Preparation: Acute brain slices (e.g., hippocampal or cortical) or cultured neurons.

-

External Solution: aCSF containing antagonists for non-NMDA glutamate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA receptor currents. Mg2+ is typically omitted or kept at a low concentration to relieve the voltage-dependent block of NMDA receptors.

-

Internal Solution: A standard potassium-based or cesium-based internal solution for the patch pipette.

-

Agonist: NMDA.

-

Test Compound: this compound.

-

Electrophysiology Rig: Microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

-

Preparation: Place the brain slice or cultured neuron preparation in the recording chamber and continuously perfuse with oxygenated external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Recording:

-

Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

-

Apply NMDA via the perfusion system or a local application system to evoke an inward current.

-

Record the baseline NMDA-evoked current.

-

-

Drug Application: Perfuse the preparation with a solution containing this compound for a sufficient duration.

-

Post-Drug Recording: Re-apply NMDA in the continued presence of this compound and record the evoked current.

-

Washout: If possible, wash out this compound and record the NMDA-evoked current again to check for reversibility of the effect.

-

Data Analysis: Measure the amplitude and other kinetic properties of the NMDA-evoked currents before, during, and after the application of this compound. Quantify the extent of inhibition or modulation by this compound.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in modulating glutamatergic signaling.

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the sigma-1 receptor in modulating glutamatergic neurotransmission. Its high selectivity allows for the specific interrogation of sigma-1 receptor function. The primary effect of this compound on glutamatergic signaling is an indirect antagonism of NMDA receptor activity, which is evident in the reversal of NMDA-induced cGMP production and is expected to manifest as a reduction in NMDA receptor-mediated currents. This modulatory role has significant implications for understanding the pathophysiology of neurological disorders where glutamatergic dysregulation is a key feature and for the development of novel therapeutic strategies targeting the sigma-1 receptor. Further research is warranted to fully elucidate the quantitative aspects of its functional antagonism and its therapeutic potential in various disease models.

References

The Role of Antagonists on N-methyl-D-aspartate (NMDA) Receptors: A Technical Guide

Disclaimer: An extensive search of scientific literature and databases did not yield specific information regarding a compound designated as "PD 144418" and its effects on N-methyl-D-aspartate (NMDA) receptors. Therefore, this guide provides a comprehensive overview of the principles, methodologies, and data relevant to the study of NMDA receptor antagonists, which can be applied to the investigation of novel compounds.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a prime target for therapeutic drug development.[1][2] NMDA receptor antagonists are a class of compounds that inhibit the receptor's activity and are categorized based on their mechanism of action.[3][4]

Mechanisms of NMDA Receptor Antagonism

NMDA receptor antagonists can be classified into four main categories based on their binding site and mechanism of action:

-

Competitive Antagonists: These compounds bind to the glutamate binding site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate.[1][2]

-

Glycine (B1666218) Site Antagonists: These antagonists bind to the glycine co-agonist site on the GluN1 subunit, preventing the necessary co-agonist binding for receptor activation.[1][5]

-

Uncompetitive Channel Blockers: These antagonists, such as phencyclidine (PCP) and ketamine, bind within the ion channel pore of the activated receptor, physically obstructing the flow of ions.[2][3] Their action is dependent on the receptor being in an open state.

-

Non-competitive (Allosteric) Antagonists: These molecules bind to a site on the receptor distinct from the agonist or co-agonist binding sites, known as an allosteric site.[3][4] This binding event induces a conformational change in the receptor that reduces its activity. Ifenprodil is a classic example, showing selectivity for the GluN2B subunit.[5][6]

Quantitative Data on NMDA Receptor Antagonists

The potency and efficacy of NMDA receptor antagonists are determined through various in vitro and in vivo assays. The following table summarizes key quantitative data for several well-characterized NMDA receptor antagonists, providing a comparative reference.

| Compound | Antagonist Type | Assay | Preparation | IC50 | Reference |

| Memantine | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 1.5 ± 0.1 µM | [7] |

| Amantadine | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 92 ± 29 µM | [7] |

| Guanidine Analog 11 | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 2.7 ± 0.4 µM | [7] |

| Primary Amine Analog 8 | Uncompetitive Channel Blocker | Intracellular Ca2+ Measurement | Primary cultures of rat cerebellar granule neurons | 2.8 ± 1.1 µM | [7] |

| UCM-101 | Negative Allosteric Modulator | Electrophysiology | Diheteromeric GluN1/2A receptors | 110 nM | [8] |

| UCM-101 | Negative Allosteric Modulator | Electrophysiology | Triheteromeric GluN1/2A/2B receptors | 240 nM | [8] |

Experimental Protocols

The characterization of a novel compound's effect on NMDA receptors involves a series of established experimental protocols.

Intracellular Calcium Imaging

This functional assay measures the antagonist's ability to inhibit the influx of calcium through the NMDA receptor channel upon agonist stimulation.

-

Cell Preparation: Primary cultures of neurons, such as rat cerebellar granule neurons, are prepared and grown on glass coverslips.[7]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]

-

Measurement: Baseline fluorescence is recorded. The NMDA receptor agonist (e.g., NMDA) and co-agonist (e.g., glycine) are applied to induce an increase in intracellular calcium, which is detected as a change in fluorescence.[7]

-

Antagonist Application: After a washout period, the cells are pre-incubated with the antagonist for a defined period before co-application with the agonist and co-agonist.[7]

-

Data Analysis: The change in fluorescence ratio is calculated to determine the inhibitory effect of the antagonist and to derive parameters like the IC50 value.[7]

Whole-Cell Electrophysiology

This technique provides a direct measure of the ion current flowing through the NMDA receptor channel and allows for a detailed characterization of the antagonist's mechanism of action.

-

Cell Preparation: A cell line expressing specific NMDA receptor subunits (e.g., tsA201 cells transfected with GluN1 and GluN2A) or primary neurons are used.[7]

-

Recording Setup: A patch pipette is used to form a high-resistance seal with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV or -70 mV).[1][7]

-

Current Evocation: An NMDA receptor agonist and co-agonist are applied to evoke an inward current.[1][7]

-

Antagonist Application: Once a stable baseline current is achieved, the antagonist is applied, and the reduction in current is measured.[7]

-

Data Analysis: The percentage of block is calculated. To determine if the antagonist is voltage-dependent, its inhibitory effect can be measured at different holding potentials.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the effects of antagonists on NMDA receptors.

Caption: NMDA Receptor Signaling and Antagonist Sites of Action.

Caption: Experimental Workflow for NMDA Receptor Antagonist Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Protocols - Google Books [books.google.com]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel binding mode for negative allosteric NMDA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

PD 144418: A Novel Avenue in Prion Disease Research Through Sigma-1 Receptor Independent Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, aggregation-prone isoform (PrPSc). The development of effective therapeutics is a significant challenge. This technical guide explores the anti-prion properties of PD 144418, a highly selective sigma-1 (σ1) receptor ligand. While initially investigated for its high affinity to the σ1 receptor, recent evidence compellingly suggests that its potent anti-prion effects are mediated through a mechanism independent of direct sigma receptor binding. This guide provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and a proposed mechanism of action centered on drug-induced phospholipidosis, offering a new perspective for therapeutic strategies in prion disease.

Introduction to this compound

This compound is a high-affinity and selective ligand for the sigma-1 (σ1) receptor, a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum. The σ1 receptor is implicated in various cellular processes, including calcium homeostasis, ion channel modulation, and cellular stress responses. Due to its role in neuronal function and survival, σ1 receptor ligands have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders.

Quantitative Efficacy and Toxicity of this compound in Prion Disease Models

Recent studies have demonstrated the potent anti-prion activity of this compound in cell culture models of prion disease. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-Prion Efficacy of this compound

| Cell Line | Prion Strain | Efficacy Metric | Value (μM) | Reference |

| ScN2a | RML | EC50 (PrPSc reduction) | 5.2 | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Metric | Value (μM) | Reference |

| N2a | LC50 | >22 | [1] |

Proposed Mechanism of Action: A Sigma-1 Receptor Independent Pathway

Initial hypotheses centered on the σ1 receptor as the primary target for the anti-prion activity of this compound. However, groundbreaking research has challenged this assumption. Studies utilizing CRISPR/Cas9 to knock out the genes encoding for both σ1 and σ2 receptors in prion-infected neuroblastoma cells found that the anti-prion efficacy of this compound was not diminished.[1][2] This pivotal finding strongly indicates that this compound exerts its anti-prion effects through an alternative, sigma-receptor-independent mechanism.

A compelling alternative hypothesis is that this compound, as a cationic amphiphilic drug (CAD), induces phospholipidosis.[2] This is a condition characterized by the intracellular accumulation of phospholipids, primarily within the lysosomes.

The Role of Phospholipidosis in Prion Clearance

Cationic amphiphilic drugs are known to accumulate in the acidic environment of lysosomes. This accumulation is proposed to interfere with lysosomal function in several ways that could impact PrPSc levels:

-

Inhibition of Lysosomal Enzymes: The buildup of CADs within lysosomes can alter the local environment, potentially inhibiting the activity of phospholipases and other degradative enzymes essential for the breakdown of cellular waste, including aggregated proteins like PrPSc.

-

Disruption of Lipid Trafficking: Phospholipidosis can disrupt the normal trafficking of lipids and proteins within the cell. As PrPC conversion to PrPSc and its subsequent aggregation are closely linked to cellular membranes and trafficking pathways, this disruption could interfere with the prion propagation cycle.

-

Impaired Autophagy: The autophagic pathway is a critical cellular process for the clearance of aggregated proteins. Lysosomal dysfunction caused by phospholipidosis can impair the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. However, the precise impact on PrPSc clearance via this pathway in the context of drug-induced phospholipidosis requires further investigation.

dot

References

The Influence of PD 144418 on Motivational Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of PD 144418, a potent and highly selective sigma-1 (σ1) receptor antagonist, on motivational behavior. The document synthesizes findings from preclinical studies, detailing the compound's mechanism of action, its impact on reward-seeking behaviors, and the underlying signaling pathways. It provides comprehensive experimental protocols and quantitative data to facilitate further research and drug development in neuropsychiatric and behavioral disorders.

Introduction to this compound

This compound is a small molecule that acts as a selective antagonist for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] It exhibits high affinity for the sigma-1 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric conditions.[1][2] This guide focuses on its role in modulating motivational processes, a key area of interest for understanding and treating disorders characterized by deficits in motivation, such as depression, schizophrenia, and addiction.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the antagonism of the sigma-1 receptor. Under basal conditions, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the MAM.[1][2][3] Upon cellular stress or ligand stimulation, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments, where it interacts with a variety of client proteins, including ion channels and receptors.[1][2][3][4]

One of the key signaling pathways modulated by the sigma-1 receptor, and consequently affected by this compound, is the N-methyl-D-aspartate (NMDA) receptor-cyclic GMP (cGMP) pathway. The sigma-1 receptor can modulate NMDA receptor function, and studies have shown that this compound can reverse the NMDA-induced increase in cGMP in rat cerebellar slices.[5] This suggests that the effects of this compound on motivational behavior may be mediated, at least in part, through its influence on glutamatergic signaling.

Signaling Pathway Diagrams

References

- 1. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PD 144418: A Potential Pharmacotherapy for Cocaine Addiction

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Preclinical research has identified the sigma-1 (σ1) receptor as a promising target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the preclinical data for PD 144418, a potent and selective σ1 receptor antagonist, and its potential as a pharmacotherapy for cocaine addiction. The available data demonstrates that this compound effectively attenuates the motor stimulatory effects of cocaine in animal models, a key behavioral correlate of the drug's addictive properties. This document summarizes the quantitative pharmacological data, details key experimental protocols, and provides visual representations of the proposed mechanism of action and experimental workflows to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound [1][2]

| Target | Ligand | Preparation | Ki (nM) | Selectivity |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---pentazocine | Guinea Pig Brain Membranes | 0.46 | 3596-fold over σ2 |

| Sigma-2 (σ2) Receptor | [3H]DTG + 200 nM (+)-pentazocine | Neuroblastoma x Glioma Cells | 1654 | - |

| Dopamine Transporter (DAT) | - | - | 9.0 µM | Weak Interaction |

| Serotonin Transporter (SERT) | - | - | >100 µM | No Appreciable Affinity |

| Norepinephrine Transporter (NET) | - | - | >100 µM | No Appreciable Affinity |

| Dopamine Receptors | - | - | No Significant Affinity | - |

| Serotonin Receptors | - | - | No Significant Affinity | - |

| Opioid Receptors | - | - | No Significant Affinity | - |

Table 2: In Vivo Efficacy of this compound in Mice [1][2]

| Parameter | Value | Corresponding σ1 Receptor Occupancy |

| ED50 for σ1 Receptor Occupancy (Whole Brain) | 0.22 µmol/kg | 50% |

| Behavioral ED50 for Attenuation of Cocaine-Induced Hyperactivity | 0.79 µmol/kg | 80% |

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

Methodology:

-

Sigma-1 Receptor Binding:

-

Preparation: Whole guinea pig brain membranes were used.

-

Radioligand: --INVALID-LINK---pentazocine.

-

Incubation: Assays were performed at 37°C in a pH 7.4 buffer.

-

Analysis: The inhibition constant (Ki) was calculated from competition binding assays with increasing concentrations of this compound.[1]

-

-

Sigma-2 Receptor Binding:

-

Preparation: Neuroblastoma x glioma cell membranes were utilized.

-

Radioligand: [3H]1,3,di-O-tolylguanidine (DTG).

-

Condition: Assays were conducted in the presence of 200 nM (+)-pentazocine to block σ1 receptor binding.

-

Analysis: The Ki value was determined through competitive binding studies.[3]

-

In Vivo Locomotor Activity Studies

Objective: To assess the effect of this compound on cocaine-induced hyperactivity in mice.

Methodology:

-

Animals: Male CD-1 mice were used in the study.[1]

-

Apparatus: Locomotor activity was measured in automated activity monitoring chambers.

-

Procedure:

-

Habituation: Mice were habituated to the testing chambers before drug administration.

-

Pretreatment: Animals were administered this compound (doses ranging from 0.10 to 31.6 µmol/kg, i.p.) or saline.

-

Cocaine Challenge: 15 minutes after pretreatment, mice received an injection of cocaine (20 mg/kg or 66 µmol/kg, i.p.) or saline.

-

Data Collection: Locomotor activity, measured as total distance traveled, was recorded for 60 minutes following the cocaine or saline injection.[1]

-

-

Statistical Analysis: Data were analyzed using ANOVA to determine significant differences between treatment groups.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Attenuating Cocaine's Effects

Cocaine's psychostimulant effects are partially mediated through its agonist actions at sigma-1 (σ1) receptors. This compound, as a selective σ1 receptor antagonist, is hypothesized to block these actions, thereby reducing the behavioral effects of cocaine, such as hyperactivity.

Caption: Proposed mechanism of this compound in blocking cocaine's effects.

Experimental Workflow for In Vivo Locomotor Activity Study

The following diagram illustrates the sequential steps involved in the preclinical assessment of this compound's effect on cocaine-induced locomotor activity.

Caption: Workflow for the in vivo locomotor activity experiment.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a highly selective and potent sigma-1 receptor antagonist. Its ability to dose-dependently attenuate cocaine-induced hyperactivity in mice, with a strong correlation between behavioral effects and cerebral σ1 receptor occupancy, provides a solid rationale for its further investigation as a treatment for cocaine addiction.[1][2] The lack of significant affinity for other key central nervous system receptors and transporters minimizes the potential for off-target effects.[1][2][3]

Future preclinical studies should focus on more complex animal models of cocaine addiction, such as self-administration and reinstatement paradigms, to evaluate the efficacy of this compound in reducing drug-seeking and relapse behaviors. Furthermore, comprehensive pharmacokinetic and toxicological studies will be necessary to establish a safe and effective dosing regimen for potential clinical trials. The exploration of the role of sigma-1 receptors in other aspects of cocaine addiction, such as cue-induced craving and the rewarding effects of the drug, could provide further insight into the therapeutic potential of this compound.

References

- 1. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of PD 144418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PD 144418, a potent and highly selective sigma-1 (σ₁) receptor ligand. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound, with the IUPAC name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is a synthetic compound that has garnered significant interest for its selective interaction with the σ₁ receptor.[1] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine | [1] |

| Molecular Formula | C₁₈H₂₂N₂O | [1] |

| Molar Mass | 282.387 g/mol | [1] |

| SMILES | CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C | [1] |

| InChI Key | FOQRKFCLRMMKAT-UHFFFAOYSA-N | [1] |

Pharmacological Profile

This compound is distinguished by its high affinity and remarkable selectivity for the σ₁ receptor over the σ₂ receptor. This selectivity makes it a valuable tool for elucidating the physiological and pathophysiological roles of the σ₁ receptor.

Receptor Binding Affinity

The binding affinity of this compound has been determined through radioligand binding assays, demonstrating its potent interaction with the σ₁ receptor.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| Sigma-1 (σ₁) | 0.08 ± 0.01 | 17,212-fold | [1] |

| Sigma-2 (σ₂) | 1377 | [1] |

Studies have also shown that this compound lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specific pharmacological profile.[1]

Mechanism of Action and Signaling Pathways

This compound acts as a high-affinity ligand for the σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ₁ receptor is known to modulate several signaling pathways, and this compound's interaction with this receptor can influence downstream cellular events. One of the key pathways modulated by σ₁ receptor ligands is the N-methyl-D-aspartate (NMDA) receptor signaling cascade.

Activation of the σ₁ receptor can potentiate NMDA receptor function. This is thought to occur through multiple mechanisms, including the inhibition of small conductance Ca²⁺-activated K⁺ (SK) channels, which in turn enhances NMDA receptor-mediated currents. The diagram below illustrates the proposed signaling pathway.

Caption: Signaling pathway of this compound through the sigma-1 receptor.

In vitro studies have demonstrated that this compound can reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices without affecting basal levels.[1] This suggests that σ₁ receptors play a crucial role in regulating glutamatergic neurotransmission.

In Vivo Pharmacology and Behavioral Effects

Behavioral studies in animal models have revealed several effects of this compound:

-

Antagonism of Mescaline-Induced Scratching: Similar to other σ₁ ligands, this compound antagonizes mescaline-induced scratching behavior in rodents at doses that do not affect spontaneous motor activity. This effect is often used as a preclinical screen for potential antipsychotic activity.[1]

-

Modulation of Food-Reinforced Behavior: Studies have shown that this compound can attenuate the number of active lever responses for food rewards under certain reinforcement schedules, suggesting a role for the σ₁ receptor in motivation and reward-seeking behavior.

-

Interaction with Haloperidol (B65202): this compound has been shown to potentiate the decrease in 5-hydroxytryptophan (B29612) (a precursor to serotonin) caused by the antipsychotic drug haloperidol in the mesolimbic region of the brain.[1] By itself, this compound does not appear to affect serotonin (B10506) or dopamine (B1211576) synthesis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative experimental protocol for a key assay used to characterize this compound.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound for the σ₁ receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the σ₁ receptor using a competitive radioligand binding assay.

Materials:

-

Whole guinea pig brain membranes (as a source of σ₁ receptors)

-

--INVALID-LINK---pentazocine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled (+)-pentazocine (for determining non-specific binding)

-

96-well microplates

-

Filtration apparatus

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize whole guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, --INVALID-LINK---pentazocine, and membrane preparation.

-

Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of unlabeled (+)-pentazocine, and membrane preparation.

-

Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competitive binding data, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Caption: Workflow for a typical sigma-1 receptor radioligand binding assay.

Synthesis

Conclusion

This compound is a powerful research tool characterized by its high affinity and exceptional selectivity for the sigma-1 receptor. Its well-defined pharmacological profile makes it invaluable for investigating the complex roles of the σ₁ receptor in the central nervous system and other tissues. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of targeting the sigma-1 receptor in a variety of disease states.

References

PD 144418: A Modulator of the Intracellular Chaperone Sigma-1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor as an Intracellular Chaperone

The σ1R is a 223-amino acid transmembrane protein that acts as a molecular chaperone, assisting in the correct folding and stability of client proteins.[2][4][7] Under resting conditions, σ1R is predominantly localized at the MAM where it forms a complex with another ER chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[2][3][8] This interaction with BiP keeps the σ1R in an inactive state.[8]

Upon stimulation by agonist ligands or in response to cellular stress, the σ1R dissociates from BiP.[2][3][8] This dissociation allows the now-active σ1R to interact with various client proteins, modulating their function and stability.[2][5][8] One of the most well-characterized client proteins of σ1R is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key regulator of calcium release from the ER.[1][5][9] By chaperoning the IP3R, the σ1R ensures proper calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics and survival.[5][9][10]

PD 144418 as a Modulator of Sigma-1 Receptor Chaperone Activity

This compound exhibits high-affinity binding to the σ1R, acting as a potent antagonist. Its role as a modulator of the σ1R's chaperone activity is primarily understood through its ability to prevent the actions of σ1R agonists. By binding to the σ1R, this compound is thought to stabilize the inactive conformation of the receptor, potentially by preventing its dissociation from BiP. This action would inhibit the subsequent interaction of σ1R with its client proteins, thereby modulating downstream signaling pathways.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for the σ1R over the σ2R is a key feature of its pharmacological profile. This high selectivity makes it a valuable tool for specifically investigating the role of the σ1R.

| Ligand | Receptor | Binding Affinity (Ki) [nM] |

| This compound | Sigma-1 (σ1) | 0.08 |

| This compound | Sigma-2 (σ2) | 1377 |

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound modulates intracellular signaling is through its antagonism of the σ1R chaperone activity. This has significant implications for pathways regulated by σ1R, most notably calcium homeostasis and the unfolded protein response (UPR).

Sigma-1 Receptor-Mediated Calcium Signaling

The interaction between the σ1R and the IP3R is a critical point of regulation for intracellular calcium levels. By antagonizing the σ1R, this compound can be expected to interfere with this interaction, thereby modulating calcium flux from the ER to the mitochondria.

The Unfolded Protein Response (UPR) and ER Stress

The σ1R is implicated in the cellular response to ER stress. By forming a complex with BiP, a master regulator of the UPR, the σ1R is positioned to influence this critical stress response pathway. The UPR is initiated when unfolded or misfolded proteins accumulate in the ER, leading to the activation of three transmembrane sensors: IRE1α, PERK, and ATF6. These sensors initiate signaling cascades aimed at restoring ER homeostasis. Given that this compound stabilizes the σ1R-BiP complex, it may indirectly modulate the UPR by affecting the availability of BiP to regulate the UPR sensors.

Experimental Protocols

Investigating the role of this compound as an intracellular chaperone modulator requires a combination of techniques to assess its binding to the σ1R, its effect on σ1R interactions with other proteins, and its impact on cellular processes related to protein folding and stress responses.

Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the σ1R.

1. Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig brain) or cells expressing σ1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled σ1R ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known σ1R ligand (e.g., haloperidol).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Co-immunoprecipitation (Co-IP) of σ1R and BiP

This technique is used to investigate the effect of this compound on the interaction between σ1R and its binding partner, BiP.

1. Cell Culture and Treatment:

-

Culture cells endogenously expressing or overexpressing σ1R.

-

Treat the cells with this compound at a desired concentration and for a specific duration. A control group should be treated with vehicle. An agonist-treated group can also be included for comparison.

2. Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

-

Incubate the lysate on ice and then centrifuge to pellet cell debris.

3. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for σ1R overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both σ1R and BiP.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

The presence of a BiP band in the σ1R immunoprecipitate indicates an interaction. The intensity of this band can be compared between the control and this compound-treated samples to assess the effect of the compound on the interaction.

In Vitro Protein Aggregation Assay

This assay can be used to assess the general effect of modulating σ1R activity on protein aggregation under stress conditions.

1. Protein Substrate and Stress Induction:

-

Use a model protein prone to aggregation upon stress (e.g., citrate (B86180) synthase or lysozyme).

-

Induce aggregation by heat or chemical denaturation.

2. Chaperone Activity Assessment:

-

Prepare a reaction mixture containing the protein substrate in a suitable buffer.

-

Add a source of σ1R (e.g., purified receptor or cell lysate) to the reaction.

-

Include different treatment groups: no treatment, this compound, a σ1R agonist, and this compound plus the agonist.

-

Incubate the mixtures at the stress-inducing temperature.

3. Measurement of Aggregation:

-

Monitor protein aggregation over time by measuring the increase in light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or plate reader.

-

Alternatively, use a fluorescent dye like Thioflavin T, which exhibits increased fluorescence upon binding to amyloid-like aggregates.

4. Data Analysis:

-

Plot the light scattering or fluorescence intensity against time for each treatment group.

-

Compare the aggregation curves to determine the effect of this compound on the chaperone activity of σ1R in preventing protein aggregation.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the σ1R as an intracellular chaperone. Its high affinity and selectivity allow for the specific antagonism of σ1R, enabling researchers to probe its involvement in critical cellular processes such as calcium signaling and the ER stress response. By stabilizing the inactive state of the σ1R, this compound effectively modulates the chaperone's ability to interact with its client proteins, offering a powerful means to study the physiological and pathological consequences of σ1R dysfunction. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's effects on the chaperone activity of the σ1R, which will be instrumental in the development of novel therapeutic strategies targeting this unique intracellular receptor.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 4. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor chaperones and diseases. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early Research and Discovery of PD 144418

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the initial research and discovery of the compound PD 144418, a potent and selective sigma-1 (σ₁) receptor ligand. It details the compound's binding affinity, functional pharmacology, and early behavioral characterization. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key concepts and workflows.

Introduction

This compound, chemically identified as 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, emerged from early drug discovery programs as a highly selective ligand for the σ₁ receptor.[1] The initial pharmacological characterization of this compound was conducted by Parke-Davis Pharmaceutical Research.[1] This compound has since been utilized as a valuable pharmacological tool to investigate the physiological and pathological roles of the σ₁ receptor, including its potential involvement in neuropsychiatric disorders.

Quantitative Data Summary

The initial characterization of this compound focused on determining its binding affinity and selectivity for sigma receptors over other receptor types. The following table summarizes the key quantitative findings from these early studies.

| Parameter | Receptor/Site | Value | Reference |

| Binding Affinity (Kᵢ) | Sigma-1 (σ₁) | 0.08 nM | [1] |

| Binding Affinity (Kᵢ) | Sigma-2 (σ₂) | 1377 nM | [1] |

| Selectivity Ratio | σ₂ / σ₁ | >17,000-fold | [1] |

Table 1: Receptor Binding Affinities and Selectivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research of this compound.

The affinity of this compound for sigma-1 and sigma-2 receptors was determined using radioligand binding assays.[1]

3.1.1. Sigma-1 (σ₁) Receptor Binding

-

Tissue Preparation: Whole guinea pig brain membranes were used as the source for σ₁ receptors.

-

Radioligand: --INVALID-LINK---pentazocine, a selective σ₁ receptor ligand.

-

Assay Buffer: Tris buffer (50 mM, pH 7.4).

-

Incubation: Membranes were incubated with various concentrations of this compound and a fixed concentration of --INVALID-LINK---pentazocine.

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled competing ligand, such as haloperidol.

-

Termination: The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-